Sodium 4-chloro-2-cyclohexylphenolate
CAS No.: 85712-08-9
Cat. No.: VC16965293
Molecular Formula: C12H14ClNaO
Molecular Weight: 232.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85712-08-9 |
|---|---|
| Molecular Formula | C12H14ClNaO |
| Molecular Weight | 232.68 g/mol |
| IUPAC Name | sodium;4-chloro-2-cyclohexylphenolate |
| Standard InChI | InChI=1S/C12H15ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |
| Standard InChI Key | LAKBDMSMNUVYJJ-UHFFFAOYSA-M |
| Canonical SMILES | C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium 4-chloro-2-cyclohexylphenolate is an organosodium compound with the systematic IUPAC name sodium;4-chloro-2-cyclohexylphenolate. Its structure features:
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A phenolate anion with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position.
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A sodium counterion stabilizing the negative charge on the oxygen atom.
The canonical SMILES representation is , highlighting the cyclohexyl substituent and chlorine atom on the aromatic ring.
Spectroscopic and Computational Data
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InChIKey: LAKBDMSMNUVYJJ-UHFFFAOYSA-M
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PubChem CID: 23662552
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X-ray Crystallography: While structural data from diffraction studies is limited, computational models predict a planar phenolic ring with the cyclohexyl group adopting a chair conformation, minimizing steric hindrance.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic aromatic substitution (NAS), leveraging the phenolate’s strong nucleophilicity. A typical procedure involves:
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Deprotonation: Treating 4-chloro-2-cyclohexylphenol with a sodium base (e.g., NaOH or NaH) in anhydrous ethanol to generate the phenolate ion.
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Purification: Isolating the product via vacuum filtration and recrystallization from a polar aprotic solvent.
Reaction Conditions:
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Temperature: 60–80°C
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Solvent: Ethanol or tetrahydrofuran (THF)
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Yield: 70–85% (optimized).
Industrial Manufacturing
Industrial production scales the NAS reaction using continuous-flow reactors to enhance efficiency. Key considerations include:
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Cost Optimization: Recycling solvents and using cheaper bases like sodium carbonate.
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Safety: Managing exothermic reactions and sodium waste.
Table 1: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Base | NaOH/NaH | Na2CO3 |
| Solvent | Ethanol | Water/THF mixture |
| Reaction Time | 4–6 hours | 1–2 hours (continuous) |
| Purity | ≥98% | ≥95% |
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Decomposes above 250°C without a distinct melting point.
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Solubility:
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Water: 120 g/L (20°C) due to ionic character.
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Organic Solvents: Soluble in ethanol (45 g/L) and THF (30 g/L).
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Reactivity
The phenolate anion participates in:
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Electrophilic Substitution: Reacts with alkyl halides to form ethers (analogous to the Williamson synthesis) .
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Oxidation: Forms quinones under strong oxidizing conditions (e.g., KMnO4).
Equation 1: Ether Formation
where and .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Sodium 4-chloro-2-cyclohexylphenolate exhibits broad-spectrum activity:
Table 2: Minimum Inhibitory Concentrations (MICs)
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Mechanisms include:
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Membrane Disruption: The cyclohexyl group enhances lipid bilayer penetration, causing ion leakage.
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Enzyme Inhibition: Binds to microbial enzymes (e.g., ATP synthase), disrupting energy production.
Structure-Activity Relationships
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Chlorine Substituent: Increases electrophilicity, enhancing interactions with microbial proteins.
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Cyclohexyl Group: Improves lipophilicity, facilitating membrane integration compared to linear alkyl chains.
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing:
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Antifungal Agents: Derivatives show improved pharmacokinetics in preclinical models.
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Anti-inflammatory Drugs: Modulates COX-2 enzyme activity in vitro.
Material Science
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Polymer Stabilizers: Incorporates into epoxy resins to enhance thermal stability.
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Surfactants: Serves as an anionic head group in specialty detergents.
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